![molecular formula C14H21FN2O B1438688 {[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine CAS No. 1096813-24-9](/img/structure/B1438688.png)
{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine
Overview
Description
“{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine” is a chemical compound with the molecular formula C14H21FN2O . It has an average mass of 252.328 Da and a monoisotopic mass of 252.163788 Da . This compound is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine” include its molecular formula (C14H21FN2O), average mass (252.328 Da), and monoisotopic mass (252.163788 Da) . More detailed properties such as density, melting point, and boiling point were not found in the available resources .Scientific Research Applications
Anticancer Drug Development
The compound has been used in the synthesis of a novel series of benzoxazoles with pharmaceutically advantageous piperazine and fluorine moieties attached to them . These benzoxazoles have been evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes . Some of these new benzoxazoles show potential anticancer activity .
Lung Cancer Selective Properties
Two of the intermediates in the synthesis process show lung cancer selective properties at low concentrations where healthy cells are unaffected . This indicates a selectivity window for anticancer compounds .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are considered to be the most interesting drug-based structures in medicinal chemistry due to their widespread presence in lead compounds . Specifically, benzoxazoles have received much attention in recent years because of their broad spectrum of biological activities . This compound could potentially be used in the synthesis of such heterocyclic compounds .
Biological Activities of Benzoxazole Analogues
Several benzoxazole analogues exhibit a number of biological activities including anticancer, antifungal, antituberculosis, mPGES-1 inhibitor, 5-HT receptor antagonist, CETP inhibitor, and antiplasmodial activities . This compound could potentially be used in the synthesis of such benzoxazole analogues .
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways, with downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of molecular and cellular effects.
properties
IUPAC Name |
1-[5-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c1-16-10-11-9-12(15)3-4-14(11)17-7-5-13(18-2)6-8-17/h3-4,9,13,16H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVYVMUUGAGGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)N2CCC(CC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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